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Benzenamine, ethanedioate

Cat. No.: B1609485
CAS No.: 51855-90-4
M. Wt: 183.16 g/mol
InChI Key: VQNRMLCRMNVBBP-UHFFFAOYSA-N
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Description

Historical Perspectives on Aniline-Oxalic Acid Salt Formation in Chemical Research

The study of reactions between aniline (B41778) and oxalic acid has historical roots in the development of organic chemistry. Early investigations into the distillation of aniline with oxalic acid were foundational in the synthesis of compounds like oxanilide. google.com Historical methods often involved heating a mixture of aniline and oxalic acid to high temperatures, around 180°C, to drive the reaction. google.com These early processes, while successful in producing the desired products, were often inefficient, requiring high temperatures and resulting in low yields that necessitated extensive purification. google.com Over time, refinements to these methods were developed, such as the use of azeotropic distillation to remove water and drive the reaction at lower temperatures (125-135°C), significantly improving the yield and purity of the resulting products. google.com These historical studies laid the groundwork for understanding the reactivity of aniline and its ability to form salts and other derivatives with carboxylic acids like oxalic acid.

Significance of Benzenamine, Ethanedioate in Contemporary Materials Chemistry and Supramolecular Assembly Research

In modern chemistry, this compound and related systems are of significant interest, particularly in the fields of materials chemistry and supramolecular assembly. The ability of aniline and its derivatives to form ordered structures through interactions like hydrogen bonding is a key area of research. researchgate.net The formation of salts with di- and polycarboxylic acids, such as oxalic acid, provides a straightforward method for creating self-assembling systems.

The anilinium cation (C₆H₅NH₃⁺) and the oxalate (B1200264) anion (C₂O₄²⁻) can form extensive hydrogen-bonding networks, leading to the formation of well-defined crystalline structures. This self-assembly is a fundamental concept in supramolecular chemistry, where non-covalent interactions are used to construct larger, organized molecular architectures. nih.govrsc.org

Furthermore, aniline-oxalate systems are relevant to the development of advanced materials. For instance, aniline can be polymerized to form polyaniline, a conducting polymer with a wide range of potential applications. ias.ac.inwikipedia.org The presence of oxalate ions can influence the polymerization process and the properties of the resulting polyaniline. ias.ac.iniaea.org Research has shown that using metal oxalate complexes as dopants during the in-situ chemical oxidative polymerization of aniline can enhance the yield and conductivity of the resulting polyaniline. ias.ac.in The oxalate dopants can induce a degree of crystallinity in the otherwise amorphous polyaniline, which is believed to contribute to its improved electrical properties. ias.ac.in

The interaction between aniline and oxalate is also studied in the context of iron complexes. ontosight.ai Iron complexes with organic ligands like benzenamine and ethanedioate are being explored for their potential applications in catalysis and materials science, including the synthesis of nanostructured materials and metal-organic frameworks (MOFs). ontosight.aiacs.org

Current Research Trajectories and Future Directions within this compound Chemistry

Current research involving benzenamine and ethanedioate systems is multifaceted. One significant area of investigation is the degradation of aniline, a common environmental pollutant, where oxalate has been shown to play a role in photochemical degradation processes. nih.govresearchgate.net Studies have explored how the combination of iron (hydr)oxides and oxalate can generate reactive oxygen species under visible light, leading to the efficient degradation of aniline in wastewater. nih.govresearchgate.net

The development of novel materials based on aniline and its derivatives continues to be a major focus. This includes the synthesis of new polymers and coordination compounds. rsc.orgrsc.org For example, the principles of supramolecular assembly are being used to design complex structures with specific functions, such as molecular sensors or catalysts. rsc.orgmdpi.com The ability to control the self-assembly of aniline-based compounds through the use of co-formers like oxalic acid is crucial in this endeavor.

Future research is likely to delve deeper into the rational design of this compound-based materials with tailored properties. This could involve the use of computational modeling to predict the structures and properties of self-assembled systems. acs.org There is also a growing interest in the development of more sustainable and environmentally friendly chemical processes, where understanding the interactions within aniline-oxalate systems could be beneficial for applications in green chemistry and bioremediation. acs.orgresearchgate.net The continued exploration of metal-organic frameworks and other coordination polymers incorporating aniline and oxalate moieties is expected to yield new materials with applications in gas storage, separation, and catalysis. ontosight.aiacs.org

Compound Information Table

Compound NameSynonymsMolecular Formula
This compoundAniline oxalate(C₆H₅NH₃)₂C₂O₄ chemister.ru
AnilineBenzenamineC₆H₅NH₂ researchgate.net
Oxalic acidEthanedioic acidH₂C₂O₄ wikipedia.org
OxanilideDiphenyloxamideC₁₄H₁₂N₂O₂ google.com
PolyanilinePAni(C₆H₅N)n

Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 276.29 g/mol chemister.rualfa-chemistry.com
Appearance Colorless crystals chemister.ru
Melting Point ~150-180 °C ontosight.aichemister.ru
Decomposition Temperature 175 °C chemister.ru
Solubility in Water Slightly soluble ontosight.ai
Solubility in Organic Solvents Soluble in ethanol (B145695) and acetone (B3395972) ontosight.aichemister.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B1609485 Benzenamine, ethanedioate CAS No. 51855-90-4

Properties

IUPAC Name

aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.C2H2O4/c7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5H,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNRMLCRMNVBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966179
Record name Oxalic acid--aniline (1/1)
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51855-90-4
Record name Benzenamine, ethanedioate (1:?)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline oxalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--aniline (1/1)
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Record name Aniline oxalate
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Synthetic Methodologies and Crystallization Science of Benzenamine, Ethanedioate

Solution-Phase Crystallization Techniques for High-Purity Benzenamine, Ethanedioate

The crystallization of this compound from a solution is a cornerstone technique for obtaining the compound in a highly purified, crystalline form. This process relies on the principle of differential solubility at varying temperatures. scribd.com The solid is typically dissolved in a suitable hot solvent and subsequently crystallized by cooling the solution. scribd.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain dissolved in the mother liquor. scribd.com

Solvent Selection and Crystallization Parameter Optimization

The choice of solvent is a critical parameter in the crystallization process, as it directly influences yield, purity, and crystal morphology. nih.gov An ideal solvent will dissolve a large amount of this compound at high temperatures but only a small amount at low temperatures. scribd.com The solubility of this compound varies significantly across different solvents, making some more suitable for crystallization than others. chemister.ru For instance, it is very soluble in acetone (B3395972) and ethanol (B145695) but insoluble in diethyl ether. chemister.ru

Generally successful solvent mixtures for polar compounds include diethyl ether combined with methanol (B129727) or ethanol. pitt.edu In some synthetic preparations involving aniline (B41778) and oxalic acid, inert solvent-diluents like o-dichlorobenzene have been employed, not just as a medium but also to facilitate the removal of water through azeotropic distillation. google.com The selection of the solvent can also have a pronounced effect on the crystal habit; for example, apolar solvents have been found to increase the aspect ratio of crystals in related compounds. nih.gov

Table 1: Solubility of this compound in Various Solvents This interactive table provides solubility data for this compound at different temperatures.

SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water00.748 chemister.ru
Water16.51.542 chemister.ru
Water503.01 chemister.ru
50% Ethanol00.43 chemister.ru
50% Ethanol20.50.748 chemister.ru
50% Ethanol502.93 chemister.ru
Acetone-Very Soluble chemister.ru
Ethanol-Very Soluble chemister.ru
Diethyl Ether-Insoluble chemister.ru

Control of Supersaturation and Nucleation Kinetics

Supersaturation is the essential driving force for both the nucleation (the initial formation of crystal nuclei) and subsequent growth of this compound crystals. mt.com It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. mt.com This state is typically achieved by cooling a saturated solution. mt.com

The control of supersaturation is paramount for determining the final crystal size distribution. mt.com

Low Supersaturation : At low levels of supersaturation, crystal growth tends to occur faster than nucleation, which results in the formation of larger crystals. mt.com

High Supersaturation : Conversely, at high supersaturation levels, nucleation is the dominant process, leading to a larger number of smaller crystals. mt.com

The rate of cooling is a key variable for controlling supersaturation; a faster cooling rate generally leads to a higher level of supersaturation. mt.com The kinetics of nucleation can also be influenced by other factors such as pH. nih.gov Studies on related oxalate (B1200264) compounds have shown that nucleation rates can be dramatically different at varying pH levels. nih.gov Understanding and controlling these kinetics are crucial for producing crystals with desired properties. cranfield.ac.uk

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry, defined by the IUPAC as a chemical reaction induced by the direct absorption of mechanical energy, offers an alternative, often more environmentally friendly, route for synthesis. mdpi.com These solvent-free or low-solvent methods can prevent harsh reaction conditions and minimize waste. preprints.org

Ball Milling and Grinding Techniques

Ball milling is a prominent mechanochemical technique used for organic synthesis. mdpi.com The reaction is conducted in a specialized jar containing milling balls (e.g., stainless steel or zirconia). preprints.orgrsc.org When the jar is agitated at high frequency in a vibratory or planetary mill, the repeated collisions of the balls with the solid reactants provide the mechanical energy needed to induce a chemical reaction. rsc.orgresearchgate.net

This technique has been successfully employed for various reactions involving aniline derivatives, such as oxidation reactions and the synthesis of N-heterocyclic carbenes. mdpi.comresearchgate.net For example, the mechanochemical synthesis of anilines from corresponding nitrobenzenes has been achieved by milling the reactants in a stainless steel jar at a frequency of 30 Hz for 60 to 180 minutes. preprints.orgnih.gov This demonstrates the feasibility of using ball milling to drive reactions involving the aniline moiety.

Solvent-Assisted Grinding (LAG) Methodologies

Liquid-Assisted Grinding (LAG) is a variation of mechanochemistry where a small, often near-stoichiometric, amount of a liquid is added to the solid reactants before or during milling. rsc.orgresearchgate.net This liquid phase can enhance molecular mobility and accelerate reaction rates, often dramatically, compared to neat (solvent-free) grinding. acs.orgnih.gov

The LAG method is considered highly efficient as it can significantly reduce solvent usage compared to traditional solution-based methods. nih.gov The choice of the liquid assistant can be important; for instance, protic polar solvents have been shown to improve reactivity in some systems. researchgate.net LAG has been effectively used in the synthesis of amides from aniline derivatives, where a small amount of ethyl acetate (B1210297) (η = 0.19 μL mg⁻¹) facilitated the reaction. rsc.org The combination of grinding with a liquid additive can overcome issues of incomplete conversion sometimes seen in purely solid-state reactions. acs.org

Table 2: Representative Parameters for Mechanochemical Synthesis This interactive table summarizes typical conditions used in mechanochemical synthesis involving aniline derivatives.

MethodMilling EquipmentMilling MediaTimeFrequency/SpeedAdditive (LAG)Reference
Ball MillingStainless Steel Jar (10 mL)2 Stainless Steel Balls (7 mm)60-180 min30 HzWater (250 µL) preprints.org
Ball MillingZrO2 Jar (15 mL)1 ZrO2 Ball (8 mm)30 min30 HzNone rsc.org
LAGZrO2 Jar (14 mL)3 ZrO2 Balls (7 mm)20-60 min30 HzEthyl Acetate rsc.org
Ball MillingPlanetary Ball MillNot SpecifiedNot SpecifiedNot SpecifiedNot Specified researchgate.net

Solid-State Reactivity and Synthesis Pathways

This compound can be formed via direct solid-state synthesis, a pathway that relies on the reactivity of components in the absence of a bulk solvent. researchgate.net This approach involves the intimate mixing of solid reactants, where the reaction proceeds through diffusion of the reacting species. uobabylon.edu.iq

In the solid-state formation of this compound from aniline and oxalic acid, the resulting product is an organic salt cocrystal. researchgate.net The crystal structure is organized through a hierarchical self-assembly process directed by a network of non-covalent interactions. researchgate.net The primary interaction responsible for the formation of the salt is the strong, charge-assisted hydrogen bond between the ammonium (B1175870) group of the protonated aniline (anilinium) and the oxygen atoms of the oxalate dianion (N–H···O). researchgate.netsci-hub.se These interactions, along with weaker C–H···O and π–π stacking interactions between the aniline rings, dictate the final crystal lattice. researchgate.net The rate of solid-state reactions is often limited by the diffusion of molecules within the crystal lattice, a process that can be accelerated by increasing temperature or using other energy sources like microwave irradiation. uobabylon.edu.iq

Stoichiometric Control in Aniline-Oxalic Acid Salt Formation and Derivatization

The reaction between aniline and oxalic acid typically results in the formation of aniline oxalate, a salt with a 2:1 stoichiometry, meaning two molecules of aniline combine with one molecule of oxalic acid. ontosight.ai This stoichiometric ratio is a critical factor in the synthesis of this compound and its subsequent derivatization. The precise control of the molar ratios of the reactants is fundamental to ensuring the desired product is formed with high purity.

The formation of the salt involves an acid-base reaction where the basic amino group of aniline reacts with the acidic carboxylic acid groups of oxalic acid. The resulting salt, aniline oxalate, is a crystalline solid. ontosight.ai The stoichiometry can be influenced by the reaction conditions, such as the solvent and the initial concentrations of the reactants. For instance, in the synthesis of oxanilide, a derivative of aniline and oxalic acid, a 2:1 molar ratio of aniline to oxalic acid dihydrate is employed. google.com

Deviations from the 2:1 stoichiometry can lead to the formation of different products or mixtures of salts with varying ratios of aniline to oxalic acid. This, in turn, would affect the outcome of subsequent derivatization reactions. For example, this compound is a precursor for various other compounds, including dyes and pigments. ontosight.ai In the synthesis of more complex molecules, such as Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, ethanedioate (2:1), the initial aniline derivative is reacted with sodium nitrite (B80452) and hydrochloric acid before the addition of oxalic acid, highlighting the importance of the aniline-based starting material in the final product structure. ontosight.ai

Furthermore, the stoichiometry of the aniline-oxalic acid system plays a role in catalytic processes. In certain multi-component reactions, such as the synthesis of substituted piperidines, oxalic acid dihydrate is used as a catalyst, and the stoichiometry of all reactants, including aniline, influences the reaction kinetics. ajgreenchem.com Similarly, in the manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate, the molar equivalents of both aniline and oxalic acid are carefully controlled to achieve high yields of the desired formanilide (B94145) product. nih.govacs.org

The table below summarizes the stoichiometric ratios used in various reactions involving aniline and oxalic acid or its derivatives.

ReactantsMolar Ratio (Aniline:Oxalic Acid)ProductReference
Aniline, Oxalic Acid2:1Aniline Oxalate ontosight.ai
Aniline, Oxalic Acid Dihydrate2:1Oxanilide google.com
5-chloro-2-(4-chlorophenoxy)aniline, Oxalic Acid2:1 (derivative:oxalate)Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, ethanedioate ontosight.ai
Aniline, Oxalic Acid Dihydrate (catalyst)1:6 (Aniline:Oxalic Acid)N-phenylformamide nih.gov

Yield Optimization and Purity Assessment of Synthetic Products

Optimizing the yield and ensuring the purity of this compound and its derivatives are crucial aspects of its synthesis. Various strategies can be employed to maximize the product yield, while a range of analytical techniques are used to assess its purity.

Yield Optimization:

Several factors can be manipulated to optimize the reaction yield. These include reaction temperature, reaction time, solvent, and the use of catalysts. For instance, in the synthesis of oxanilide, heating a mixture of aniline and oxalic acid dihydrate to 125-135°C in an inert solvent-diluent and removing the water of hydration and reaction via azeotropic distillation can lead to yields of about 90%. google.com The order of addition of reactants can also play a role; for example, adding oxalic acid dihydrate gradually to a heated solution of aniline in an inert solvent is one of the described procedures. google.com

In other synthetic applications involving aniline and oxalic acid derivatives, optimization of reaction conditions is also key. For the N-formylation of aniline using oxalic acid, optimization studies identified that using 6 equivalents of oxalic acid dihydrate and 2 equivalents of a base at 130°C for 20 hours resulted in a 98% yield of N-phenylformamide. nih.gov Design of Experiments (DoE) is a powerful methodology used in optimizing chemical processes to enhance yield and purity by systematically varying multiple factors. acs.org

Purity Assessment:

Once synthesized, the purity of this compound needs to be rigorously assessed. Several analytical techniques are commonly employed for this purpose:

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of organic compounds. For example, in the production of certified reference materials of malachite green oxalate, a related aniline derivative, HPLC with a diode array detector (HPLC-DAD) was used to identify and quantify impurities. nih.gov The purity of intermediates in multi-step syntheses is also often monitored by HPLC. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a compound and can be used to identify and quantify impurities. It was one of the techniques used to assess the purity of certified reference materials for malachite green oxalate and leucomalachite green. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can help in identifying impurities. It is often coupled with a chromatographic technique like GC or HPLC.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of a crystalline solid. It was utilized in the purity assessment of malachite green oxalate. nih.gov

Karl Fischer Titration: This method is specifically used to determine the water content in a sample, which is an important purity parameter, especially for hydrated salts like oxalic acid dihydrate. google.comnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess thermal stability and the presence of volatile impurities. nih.gov

Elemental Analysis: This technique determines the elemental composition (e.g., carbon, hydrogen, nitrogen) of a sample, which can be compared to the theoretical values for the pure compound. researchgate.net

The table below outlines the analytical techniques used for the purity assessment of aniline oxalate and related compounds.

Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of impurities. nih.govacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and impurity identification. nih.gov
Mass Spectrometry (MS)Molecular weight determination and impurity identification. ontosight.ai
Differential Scanning Calorimetry (DSC)Melting point and purity determination. nih.gov
Karl Fischer TitrationWater content determination. nih.gov
Thermogravimetric Analysis (TGA)Thermal stability and volatile impurity assessment. nih.gov
Elemental AnalysisDetermination of elemental composition. researchgate.net

By carefully controlling the stoichiometry of the reaction and employing these optimization and analytical techniques, this compound can be synthesized in high yield and purity, making it suitable for its various applications.

Advanced Structural Elucidation and Solid State Characterography of Benzenamine, Ethanedioate

Single-Crystal X-ray Diffraction (SCXRD) Investigations

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For anilinium hydrogen oxalate (B1200264) hemihydrate, SCXRD studies have provided a comprehensive understanding of its crystal packing, molecular geometry, and the non-covalent forces that stabilize the structure. researchgate.netresearchgate.net

SCXRD analysis reveals that anilinium hydrogen oxalate hemihydrate crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific centrosymmetric space group identified is C2/c. researchgate.netresearchgate.net This space group imposes certain symmetry constraints on the arrangement of molecules within the unit cell. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. researchgate.netresearchgate.net

ParameterValueReference
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupC2/c researchgate.netresearchgate.net
a (Å)24.004(5) researchgate.netresearchgate.net
b (Å)5.7500(10) researchgate.netresearchgate.net
c (Å)13.890(3) researchgate.netresearchgate.net
α (°)90 researchgate.netresearchgate.net
β (°)109.29(3) researchgate.netresearchgate.net
γ (°)90 researchgate.netresearchgate.net

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. In the case of anilinium hydrogen oxalate hemihydrate, the asymmetric unit contains one singly protonated anilinium cation (C₆H₅NH₃⁺), one singly dissociated hydrogen oxalate anion (HC₂O₄⁻), and one-half of a water molecule. researchgate.netresearchgate.net

The anilinium cation's geometry is notably distorted from the ideal D₆h symmetry of a benzene (B151609) ring to a symmetry closer to C₂v. researchgate.net This distortion is characteristic of anilinium salts and is influenced by the electron-withdrawing nature of the -NH₃⁺ substituent. The ammonium (B1175870) group is ordered at room temperature, with its rotation along the C-N bond being restricted by strong hydrogen bonding interactions with the surrounding anions. researchgate.net

The hydrogen oxalate anion is largely planar. The proton transfer from oxalic acid to aniline (B41778) results in a cation and an anion, which are the fundamental building blocks of the crystal structure.

The stability and packing of the crystal are governed by a three-dimensional network of intermolecular interactions. researchgate.netresearchgate.net These non-covalent forces, particularly hydrogen bonds, are crucial in assembling the ionic components into a well-defined supramolecular architecture. nih.gov

The most significant interactions in the crystal structure are the strong hydrogen bonds formed between the anilinium cation and the hydrogen oxalate anion. researchgate.netresearchgate.net The ammonium group (-NH₃⁺) of the anilinium cation acts as a potent hydrogen-bond donor, while the carboxylate oxygen atoms of the hydrogen oxalate anion serve as acceptors. These interactions are classified as charge-assisted hydrogen bonds (CAHBs), which are exceptionally strong due to the electrostatic attraction between the positively charged donor group (N⁺-H) and the negatively charged acceptor (O⁻). nih.govrsc.org This N-H...O network is the primary force linking the organic cations and the oxalate anions together. nih.gov

The planar phenyl rings of the anilinium cations participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are vital in organizing the aromatic portions of the structure. In aromatic systems, parallel-displaced or T-shaped stacking arrangements are generally more common than a direct face-to-face sandwich orientation due to electrostatic repulsion. wikipedia.org These aromatic interactions contribute to the formation of distinct organic layers within the crystal lattice, alternating with inorganic layers composed of the ammonium groups and oxalate anions. researchgate.net The interplay between hydrogen bonding and π-π stacking is a key feature of the crystal engineering in anilinium salts. nih.gov

Beyond the dominant hydrogen bonds and π-π stacking, weaker non-covalent interactions also contribute to the cohesive energy of the crystal. Among these are C-H...O interactions, where hydrogen atoms attached to the carbon atoms of the anilinium phenyl ring interact with the oxygen atoms of the oxalate anions. researchgate.net Although individually weak, the cumulative effect of these numerous C-H...O contacts provides additional stability to the supramolecular assembly, ensuring efficient packing of the ions in the solid state.

Construction of Supramolecular Packing Motifs and Three-Dimensional Networks

The solid-state architecture of benzenamine, ethanedioate (also known as anilinium oxalate) is a sophisticated construct governed by a network of non-covalent interactions, primarily strong, charge-assisted hydrogen bonds. In the crystalline form of anilinium hydrogen oxalate hemihydrate, the fundamental building blocks are the singly protonated anilinium cation (C₆H₅NH₃⁺) and the singly dissociated hydrogen oxalate anion (HC₂O₄⁻), along with water molecules. researchgate.netresearchgate.net These components self-assemble into a stable three-dimensional framework.

The primary interactions driving the supramolecular assembly are the hydrogen bonds between the anilinium cations and the hydrogen oxalate anions. researchgate.netresearchgate.net The ammonium group of the anilinium cation acts as a hydrogen bond donor, forming N—H⋯O interactions with the carboxylate oxygen atoms of the oxalate anion. nih.gov These strong hydrogen bonds link the cationic and anionic components into extended chains or sheets. researchgate.netresearchgate.netnih.gov

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a fundamental, non-destructive technique for the characterization of polycrystalline materials like this compound. creative-biostructure.commalvernpanalytical.com It provides critical information on the crystal structure, phase composition, and crystallinity of a sample. malvernpanalytical.comwikipedia.org The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles, producing a unique diffraction pattern, or diffractogram, that serves as a fingerprint for the crystalline solid. creative-biostructure.comunits.it

Phase Purity and Crystallinity Assessment

PXRD is extensively used to confirm the phase purity of synthesized this compound. A pure, single-phase crystalline sample will exhibit a sharp, well-defined diffraction pattern. wikipedia.org The presence of impurity phases would result in the appearance of additional peaks in the diffractogram. creative-biostructure.com

The crystallinity of the material is assessed by the nature of the diffraction peaks. Sharp, intense peaks are indicative of a highly crystalline material with long-range atomic order, whereas broad, diffuse peaks (a halo pattern) suggest an amorphous or poorly crystalline nature. wikipedia.org For anilinium oxalate hemihydrate, the crystallite size, a measure of crystallinity, was calculated to be 17.355 μm using the Debye-Scherrer formula from the PXRD data, indicating a well-ordered crystalline structure. researchgate.netresearchgate.net Furthermore, studies on related polyaniline materials doped with metal oxalates have shown that the presence of the oxalate anion can induce a degree of crystallinity in an otherwise amorphous polymer matrix, as confirmed by XRD patterns. researchgate.net

Polymorphism and Pseudopolymorphism Investigations (e.g., solvates, hydrates)

Polymorphism describes the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism refers to the formation of solvates or hydrates. units.it These different solid-state forms can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between such forms, as each polymorph or pseudopolymorph will produce a unique diffraction pattern. units.itnih.gov

For this compound, a known pseudopolymorph is anilinium hydrogen oxalate hemihydrate (C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O). researchgate.netresearchgate.net Single-crystal X-ray diffraction studies, complemented by PXRD, have determined that this hydrate (B1144303) crystallizes in the monoclinic system with the space group C2/c. researchgate.netresearchgate.net The lattice parameters for this specific form have been determined as follows:

ParameterValue
a24.004(5) Å
b5.7500(10) Å
c13.890(3) Å
α90°
β109.29(3)°
γ90°
(Data sourced from studies on anilinium oxalate hemihydrate) researchgate.netresearchgate.net

Any other polymorphic or pseudopolymorphic form of this compound, such as an anhydrate, would present a different set of peaks in its PXRD pattern, allowing for unambiguous identification. nih.gov

Temperature-Dependent PXRD Studies for Solid-State Phase Transitions

Temperature-dependent PXRD (VT-PXRD) is a powerful technique for investigating solid-state phase transitions, desolvation events, or thermal decomposition. units.it By recording diffraction patterns as the sample is heated or cooled, one can monitor changes in the crystal lattice. units.itaps.org The appearance, disappearance, or shift in the position of diffraction peaks as a function of temperature indicates a structural transformation. aps.org

This method is crucial for studying the thermal stability of hydrates, such as anilinium oxalate hemihydrate. Upon heating, a VT-PXRD experiment could reveal the temperature at which the hemihydrate transforms into an anhydrous form or an amorphous phase. units.it While specific temperature-dependent PXRD studies on this compound were not detailed in the available research, the methodology is standard for characterizing the thermal behavior of such crystalline salts. units.itaps.org Such an analysis would provide critical information on the stability of the crystal structure and the nature of any thermally induced phase changes.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is an indispensable tool for probing the molecular structure of compounds by examining the vibrations of their chemical bonds. mdpi.com For an ionic salt like this compound, FTIR spectroscopy allows for the identification of characteristic functional groups in both the anilinium cation and the oxalate anion, providing insights into the molecular structure and hydrogen bonding interactions. researchgate.netmdpi.com

Detailed Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrational modes of the anilinium cation and the oxalate anion. The protonation of the aniline amine group to form the anilinium ion (C₆H₅NH₃⁺) and the deprotonation of oxalic acid to the oxalate or hydrogen oxalate anion (C₂O₄²⁻ or HC₂O₄⁻) lead to characteristic shifts in their respective vibrational frequencies compared to the neutral parent molecules. researchgate.netresearchgate.net

The analysis of the FTIR spectrum allows for the assignment of specific absorption bands to distinct molecular motions. nih.gov Key vibrations for the anilinium cation include N-H stretching and bending modes from the -NH₃⁺ group, as well as aromatic C-H and C=C stretching and bending modes from the phenyl ring. researchgate.net For the oxalate anion, characteristic vibrations include symmetric and asymmetric stretching of the C=O and C-O bonds, and C-C stretching. walisongo.ac.idsurrey.ac.uk

A detailed assignment of the principal vibrational modes observed in the FTIR spectrum of anilinium oxalate is presented in the table below.

Wavenumber (cm⁻¹)AssignmentComponent
3300–3500N-H StretchingAnilinium Cation
~3050Aromatic C-H StretchingAnilinium Cation
1500–1600Aromatic C=C StretchingAnilinium Cation
~1600Asymmetric C=O StretchingOxalate Anion
~1460N-H BendingAnilinium Cation
~1310Symmetric C=O StretchingOxalate Anion
~1280C-N StretchingAnilinium Cation
750–800Out-of-plane C-H BendingAnilinium Cation
(Assignments are based on characteristic frequencies for anilinium and oxalate ions) researchgate.netresearchgate.netwalisongo.ac.idsurrey.ac.uk

These vibrational bands confirm the presence of the respective functional groups and provide evidence for the ionic nature of the compound. researchgate.net The positions and shapes of the N-H and C=O stretching bands can also be influenced by the hydrogen bonding network within the crystal, often appearing broadened in the spectrum. nih.gov

Raman Spectroscopic Investigations for Lattice Vibrations and Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, offering detailed insights into its molecular structure and crystal lattice. In the study of this compound, Raman spectroscopic investigations provide a molecular fingerprint, allowing for the identification of the compound and an understanding of its solid-state interactions. The Raman spectrum of anilinium oxalate has been recorded and the various vibrations of the aniline and oxalate ions within the crystal have been identified. chemrxiv.org

The vibrational modes observed in the Raman spectrum can be categorized into those arising from the anilinium cation, the ethanedioate (oxalate) anion, and the lattice vibrations of the crystal structure as a whole. The anilinium cation exhibits characteristic bands corresponding to the vibrations of the phenyl ring and the ammonium group. researchgate.net Similarly, the oxalate anion has distinct vibrational modes. semanticscholar.orgnih.govslideshare.net The region of the Raman spectrum at low frequencies (typically below 200 cm⁻¹) is particularly important for studying lattice vibrations, which are the collective oscillations of the atoms or molecules in the crystal lattice. mt.comnih.gov These low-frequency modes, or phonons, are sensitive to the crystal packing and intermolecular forces, such as the strong hydrogen bonding interactions between the anilinium cation and the oxalate anion that form a three-dimensional network. chemrxiv.org

The "fingerprint" region of the Raman spectrum, typically between 300 and 1900 cm⁻¹, is used to characterize molecules by their unique vibrational and rotational changes. scielo.br This region in the spectrum of this compound contains a wealth of structural information. researchgate.netresearchgate.net For instance, the C-C stretching of the oxalate ion and various modes of the aniline ring can be clearly identified. chemrxiv.orgcoleparmer.com The positions and intensities of these bands are characteristic of the compound and can be used for its unambiguous identification.

Table 1: Characteristic Raman Bands for Aniline and Oxalate Moieties.
Functional Group/Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance in this compound
Anilinium N-H⁺ Stretch3000 - 3300Indicates protonation of the amine group.
Aromatic C-H Stretch3000 - 3100Characteristic of the phenyl ring of aniline.
Oxalate C=O Stretch1600 - 1750Key indicator of the oxalate anion.
Aniline Ring C=C Stretch1400 - 1600Provides information on the aromatic system.
Oxalate C-C Stretch800 - 900Vibrational mode of the oxalate backbone.
Lattice Vibrations< 200Reflects the crystal packing and intermolecular forces.

Correlation of Experimental Spectroscopic Data with Computational Predictions

To gain a deeper understanding of the vibrational properties of this compound, experimental Raman and infrared spectroscopic data are often correlated with computational predictions. researchgate.net Density Functional Theory (DFT) calculations are a common theoretical method used to predict the vibrational wavenumbers and intensities of molecules. semanticscholar.org By creating a computational model of the anilinium and oxalate ions, it is possible to calculate their theoretical vibrational spectra.

The comparison between the experimental and computed spectra serves several purposes. Firstly, it aids in the accurate assignment of the observed vibrational bands to specific molecular motions. nih.govpku.edu.cn This is particularly useful for complex molecules where many vibrational modes are present. Secondly, a good agreement between the experimental and theoretical data provides strong evidence for the proposed molecular structure. researchgate.net For the oxalate anion, computational studies can help distinguish between its planar (D2h symmetry) and nonplanar (D2d symmetry) conformations, as their vibrational spectra show distinct differences. semanticscholar.orgnih.govpku.edu.cn In the case of this compound, computational modeling can help to understand the effects of hydrogen bonding and the crystal environment on the vibrational frequencies of the constituent ions.

Discrepancies between the experimental and calculated spectra can also be informative, highlighting the limitations of the computational model or pointing to specific intermolecular interactions in the solid state that are not fully captured by the calculations. By refining the computational model to better match the experimental data, a more accurate picture of the molecular and crystal structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the atomic-level characterization of solid materials, providing information on the local environment of atomic nuclei and molecular dynamics. researchgate.netchemister.ru For this compound, ssNMR can be used to probe the crystalline environment of the anilinium and oxalate ions. ¹³C and ¹⁵N ssNMR spectra would provide distinct signals for the different carbon and nitrogen atoms in the molecule, and the chemical shifts of these signals are sensitive to the local electronic environment and crystal packing. rsc.orgabo.fi

High-resolution ssNMR techniques can be employed to study the oxalate component of the compound, providing insights into its binding modes and local environment. nih.gov Furthermore, ssNMR is sensitive to molecular motion. researchgate.net By using specific ssNMR experiments, it is possible to study the dynamics of the anilinium and oxalate ions within the crystal lattice, such as rotational motions or proton transfer dynamics. This information is crucial for understanding the physical properties of the material.

Table 2: Potential Solid-State NMR Probes for this compound.
NucleusInformation Gained
¹³CDistinguishes between the different carbon environments in the aniline ring and the oxalate anion. Provides information on polymorphism and crystal packing.
¹⁵NProbes the local environment of the nitrogen atom in the anilinium ion, sensitive to hydrogen bonding.
¹HProvides information on proton environments and dynamics, including proton transfer in hydrogen bonds.
¹⁷OCan be used to investigate the structure of the oxalate anion, though it often requires isotopic enrichment. nih.gov

Solution-state high-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure, studying conformational dynamics in solution, and assessing the purity of chemical compounds. For this compound, ¹H and ¹³C NMR spectra in a suitable solvent would confirm the presence of both the anilinium and oxalate moieties. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the aniline ring and the protons of the ammonium group. The integration of these signals would correspond to the ratio of protons in the molecule, confirming the stoichiometry of the salt.

Solution-state NMR can also provide insights into the conformational preferences of the anilinium ion in solution. While the oxalate ion is a simple dicarboxylate, the anilinium ion has a flexible amino group, and its rotational dynamics and interactions with the solvent can be studied using advanced NMR techniques.

Furthermore, quantitative NMR (qNMR) can be used for the purity assessment of this compound. By using a certified internal standard, the absolute purity of a sample can be determined with high accuracy and precision. This method is particularly valuable as it is a primary ratio method and does not require a specific reference standard of the analyte itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for the precise mass determination of molecules, which in turn allows for the determination of their elemental composition. For this compound, HRMS can be used to confirm its molecular formula by measuring the exact mass of the anilinium cation and potentially the intact salt or its fragments.

In a typical HRMS experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolving power of HRMS instruments allows for the measurement of m/z values with very high accuracy (typically to within a few parts per million). This level of accuracy enables the confident determination of the elemental formula of an ion, as very few combinations of atoms will have the same exact mass.

For this compound, the anilinium cation ([C₆H₅NH₃]⁺) would be readily observed in the positive ion mode. The experimentally measured exact mass of this ion can be compared to the calculated theoretical mass to confirm its identity. Fragmentation analysis (tandem mass spectrometry or MS/MS) can further confirm the structure by breaking the parent ion into smaller fragments and analyzing their masses. While the oxalate anion is negatively charged, it could be observed in the negative ion mode. The NIST WebBook provides mass spectral data for aniline, which can serve as a reference for the fragmentation pattern of the anilinium cation. The use of aniline-based mass tags in other applications demonstrates the utility of mass spectrometry for analyzing aniline-containing compounds.

Thermal Analysis for Mechanistic Investigations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition of materials. scielo.br For this compound, these methods provide valuable information about its decomposition pathway and the associated energetic changes.

A TGA experiment measures the change in mass of a sample as a function of temperature. When this compound is heated, it will eventually decompose, leading to a loss of mass. The TGA curve reveals the temperature at which decomposition begins, the temperature of maximum decomposition rate, and the final residual mass. The decomposition temperature for aniline oxalate is reported to be 175 °C. DTA, on the other hand, measures the difference in temperature between the sample and a reference material as they are heated. This allows for the detection of exothermic or endothermic processes, such as melting, crystallization, or decomposition.

By analyzing the TGA and DTA data, a mechanistic understanding of the thermal decomposition of this compound can be developed. The decomposition of anilinium salts can be complex. chemrxiv.org For instance, the decomposition of ammonium oxotris(oxalate)niobate proceeds with the release of CO, CO₂, NH₃, and water. rsc.org The degradation of aniline can also be studied under various conditions to understand its kinetics and mechanism. nih.gov The stepwise mass losses in the TGA thermogram can be correlated with the loss of specific molecular fragments, and the peaks in the DTA curve indicate whether these steps are endothermic or exothermic. The analysis of the evolved gases during decomposition, for example by coupling the thermal analyzer to a mass spectrometer (TGA-MS), can provide direct evidence for the decomposition products and help to elucidate the reaction mechanism.

Table 3: Expected Thermal Decomposition Events for this compound.
Temperature RangeExpected EventTechnique for ObservationPotential Gaseous Products
~150 °CMeltingDTA (Endotherm)N/A
> 175 °CDecompositionTGA (Mass Loss), DTA (Exo- or Endotherm)CO, CO₂, H₂O, Aniline

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability Mechanisms

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For this compound, with the chemical formula (C₆H₅NH₃)₂C₂O₄, the analysis reveals a multi-stage decomposition process. While specific experimental data for this exact compound is not widely published, the decomposition mechanism can be inferred from the analysis of similar anilinium salts and metal-aniline-oxalate complexes.

The decomposition of this compound is anticipated to proceed in distinct stages. The initial phase of mass loss is attributed to the volatilization of the aniline moieties, followed by the subsequent decomposition of the oxalate group at higher temperatures. Studies on related compounds, such as copper oxalate complexes with aniline, have shown that the aniline component typically decomposes in the temperature range of 120-200°C. The oxalate component's decomposition into gaseous products like carbon monoxide and carbon dioxide generally occurs at a higher temperature range, often between 280°C and 380°C.

A hypothetical multi-step decomposition pathway for this compound can be proposed:

Stage 1: Decomposition of Aniline: The initial weight loss corresponds to the release and decomposition of aniline.

Stage 2: Decomposition of the Oxalate Group: The remaining oxalate structure breaks down, releasing carbon monoxide and subsequently carbon dioxide, potentially leaving a carbonaceous residue at very high temperatures.

The precise temperatures for these stages and the percentage of mass loss at each step are influenced by experimental conditions such as the heating rate and the atmospheric environment (e.g., inert or oxidative).

Interactive Data Table: Predicted TGA Data for this compound

Decomposition StageTemperature Range (°C)Predicted Mass Loss (%)Gaseous Products
1120 - 250~67%Aniline (C₆H₅NH₂)
2250 - 400~33%Carbon Monoxide (CO), Carbon Dioxide (CO₂)

Note: This data is predictive and based on the analysis of structurally related compounds. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions, such as melting and solid-state transformations, and quantifying the energetics of these processes.

For this compound, the DSC thermogram would be expected to show distinct thermal events. An endothermic peak corresponding to the melting point of the compound is a primary feature. Published data indicates a melting point around 150°C and a decomposition temperature starting around 175°C. The DSC curve would likely show a sharp endothermic peak around 150°C, which may be immediately followed by the onset of an exothermic or complex series of endothermic peaks associated with its decomposition.

Furthermore, it is plausible for this compound to exhibit solid-state phase transitions prior to melting. In analogous compounds like L-alaninium oxalate, minor endothermic peaks are observed in the DSC curve at temperatures below the melting point, which are not accompanied by a mass loss in the TGA. These peaks are indicative of a change in the crystal structure (a polymorphic transition) from one solid form to another. Such a transition in this compound would be represented by a small endothermic peak before the major melting endotherm.

The energetics of these transitions, specifically the enthalpy of fusion (ΔHfus) associated with melting, can be calculated from the area of the corresponding DSC peak. This value provides a measure of the energy required to break the crystal lattice structure.

Interactive Data Table: Expected DSC Thermal Events for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH)
Solid-Solid Phase Transition< 150(Hypothetical)Small Endothermic
Melting~150> 150Endothermic (ΔHfus)
Decomposition> 175> 175Complex (Endo/Exothermic)

Note: The presence and specific temperatures of a solid-solid phase transition are hypothetical and require experimental verification.

Theoretical and Computational Investigations of Benzenamine, Ethanedioate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in studying the anilinium oxalate (B1200264) system. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these calculations, often performed with software like Gaussian 09. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com This approach is used to optimize the molecular geometry and predict various properties of the molecule. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com The absence of imaginary wavenumbers in the calculated vibrational spectrum confirms that the optimized structure corresponds to a minimum on the potential energy surface. tandfonline.com

Electronic Structure and Charge Distribution Analysis

The electronic structure and charge distribution within the anilinium oxalate molecule have been analyzed using the computational methods mentioned above. These analyses reveal the nature of the bonding and the distribution of electrons throughout the molecule. The calculated Mulliken atomic charges provide a quantitative measure of the charge on each atom, indicating the sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier molecular orbital theory is a powerful tool for understanding the chemical reactivity and stability of a molecule. tandfonline.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com

For anilinium hydrogen oxalate hemihydrate, the HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. tandfonline.comtandfonline.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. ijeat.org The calculated HOMO-LUMO energy gap for anilinium hydrogen oxalate hemihydrate is 4.055 eV, which explains the occurrence of charge transfer within the molecule. tandfonline.com

Various global reactivity descriptors have been calculated from the HOMO and LUMO energies, including ionization potential, electron affinity, global hardness, global softness, chemical potential, and the global electrophilicity index. tandfonline.comtandfonline.com These parameters provide further insights into the molecule's reactivity. tandfonline.comtandfonline.com

ParameterValue (eV)
HOMO Energy-9.523 tandfonline.comtandfonline.com
LUMO Energy-5.468 tandfonline.comtandfonline.com
Energy Gap (LUMO-HOMO)4.055 tandfonline.comtandfonline.com
Ionization Potential (I)+9.523 tandfonline.comtandfonline.com
Electron Affinity (A)+5.468 tandfonline.comtandfonline.com
Global Hardness (η)2.027 tandfonline.comtandfonline.com
Global Softness (S)0.246 tandfonline.comtandfonline.com
Chemical Potential (μ)7.495 tandfonline.comtandfonline.com
Global Electrophilicity Index (ω)13.856 tandfonline.comtandfonline.com

Table 1: Calculated Electronic Properties of Anilinium Hydrogen Oxalate Hemihydrate

Vibrational Frequency Predictions and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of the molecule. These calculations are typically carried out using the same DFT methods as for geometry optimization. tandfonline.com The calculated frequencies are then correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net For anilinium oxalate, there are 69 normal modes of vibration for the 25 atoms in the molecule. tandfonline.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. tandfonline.com The detailed assignment of the observed vibrational bands to specific molecular motions provides a comprehensive understanding of the molecule's dynamics. researchgate.net

Conformational Analysis and Energy Landscapes

While detailed studies on the complete conformational analysis and energy landscapes of benzenamine, ethanedioate are not extensively reported in the provided search results, the geometry optimization performed in DFT calculations inherently identifies a stable conformer of the molecule. tandfonline.com For more complex molecules, a thorough conformational search would involve exploring different orientations of the constituent ions and flexible dihedral angles to map out the potential energy surface and identify all low-energy conformers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and identifying the reactive sites within a molecule. researchgate.net The MEP surface is plotted over the electron density, with different colors representing different potential values. nih.gov Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. nih.gov The MEP analysis of anilinium oxalate helps in understanding the intermolecular interactions, particularly the hydrogen bonding, that govern its crystal structure. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). tandfonline.com The stabilization energy associated with these donor-acceptor interactions, calculated using second-order perturbation theory, quantifies the strength of hyperconjugative and charge-transfer interactions. researchgate.net In the case of anilinium oxalate, NBO analysis reveals the significant intramolecular charge transfer and hyperconjugative interactions that contribute to its stability. tandfonline.comresearchgate.nettandfonline.com

Calculation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability, Dipole Moment)

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the non-linear optical (NLO) properties of this compound systems, specifically anilinium hydrogen oxalate hemihydrate. researchgate.nettandfonline.com These studies provide insight into the molecule's potential for applications in optoelectronics and photonics. The primary computational method employed is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with the 6-311++G(d,p) basis set. researchgate.nettandfonline.com This level of theory has proven effective for optimizing the molecular geometry and calculating electronic and optical properties.

Computational studies on anilinium hydrogen oxalate hemihydrate have revealed significant NLO characteristics. tandfonline.com The calculations confirm that the charge transfer occurring within the molecule is a key factor contributing to its NLO properties. researchgate.net The presence of the electron-rich anilinium cation and the oxalate anion facilitates intramolecular charge transfer, which enhances the hyperpolarizability. tandfonline.com Molecular electrostatic potential (MEP) maps, also derived from these calculations, visually represent the electrophilic and nucleophilic regions, further describing the intra- and intermolecular interactions that influence the NLO response. researchgate.nettandfonline.com

The calculated values for the dipole moment and hyperpolarizability are often compared to those of a standard NLO material, urea, to gauge their potential. ajol.info For instance, the total first-order hyperpolarizability (βtot) of a related anilinium compound was found to be significantly higher than that of urea, indicating its promise as an NLO material. researchgate.net

Calculated Non-Linear Optical Properties of Anilinium Hydrogen Oxalate Hemihydrate
PropertyCalculated ValueComputational MethodReference
Dipole Moment (μ)Data not explicitly found in provided search resultsDFT/B3LYP/6-311++G(d,p) researchgate.nettandfonline.com
Mean Polarizability (α)Data not explicitly found in provided search resultsDFT/B3LYP/6-311++G(d,p) researchgate.nettandfonline.com
First-Order Hyperpolarizability (β)Non-zero value indicating NLO activityDFT/B3LYP/6-311++G(d,p) researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations

Based on the available literature, dedicated studies employing Molecular Dynamics (MD) simulations for the explicit investigation of this compound systems are limited.

Investigation of Intermolecular Interaction Dynamics in Solution and Solid State

While direct MD simulations are not extensively reported, significant insights into the intermolecular interactions in the solid state of anilinium hydrogen oxalate hemihydrate have been gained through other computational techniques like Natural Bond Orbital (NBO) and Hirshfeld surface analysis. researchgate.netresearchgate.net These analyses are based on the optimized molecular geometry obtained from DFT calculations.

The dominant intermolecular forces stabilizing the crystal structure are strong hydrogen bonds. researchgate.netresearchgate.net Specifically, N-H···O and O-H···O interactions link the anilinium cations and the hydrogen oxalate anions into a three-dimensional network. researchgate.netresearchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. The 2D fingerprint plots derived from this analysis provide a detailed summary of the nature and type of interactions, highlighting the prevalence of hydrogen bonding. researchgate.net NBO analysis further corroborates the role of these interactions by revealing hyperconjugative interactions and charge delocalization that contribute to the stability of the crystal lattice. researchgate.net

Although these methods provide a static picture of the interactions, they lay the groundwork for potential future MD simulations, which could offer a dynamic view of how these hydrogen bonds behave in both the solid state and in solution.

Prediction of Crystal Lattice Dynamics and Phonon Modes

The prediction of crystal lattice dynamics and phonon modes for this compound using MD simulations has not been reported in the surveyed scientific literature. However, theoretical vibrational analysis has been performed using DFT calculations. researchgate.net These calculations predict the infrared and Raman spectra of anilinium hydrogen oxalate hemihydrate, and the vibrational modes are assigned based on the calculated frequencies. researchgate.netresearchgate.net These theoretical spectra show good agreement with experimental FT-IR and FT-Raman data, which validates the computational model of the molecular structure. researchgate.net While this provides information on the fundamental vibrational modes of the constituent ions, it does not capture the collective motions of the crystal lattice (phonons) that would be accessible through lattice dynamics calculations or MD simulations.

Computational Crystal Structure Prediction (CSP)

There are no specific studies found in the public domain that focus on the ab initio computational crystal structure prediction (CSP) of this compound. The known crystal structure of anilinium hydrogen oxalate hemihydrate was determined experimentally via single-crystal X-ray diffraction. researchgate.netresearchgate.net This experimental data reveals that the compound crystallizes in the monoclinic system with the centrosymmetric space group C2/c. researchgate.netresearchgate.net While CSP methods are powerful tools for predicting the crystal packing of organic molecules from first principles, their application to this specific compound has not been documented. Such a study would be a valuable theoretical undertaking to see if modern CSP algorithms can successfully predict the experimentally observed crystal structure.

Structure-Property Relationship Modeling via Computational Approaches

Computational approaches, primarily DFT, have been crucial in establishing structure-property relationships for this compound systems, with a particular focus on their NLO properties. researchgate.nettandfonline.comsci-hub.se The key insight from these models is the direct link between the molecular structure, charge distribution, and the resulting hyperpolarizability.

The presence of both a protonated anilinium cation (an electron donor) and an oxalate anion (an electron acceptor) within the same structure creates a system capable of significant intramolecular charge transfer. tandfonline.com Frontier molecular orbital (HOMO-LUMO) analysis, a standard component of these computational studies, confirms this charge transfer character. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller energy gap generally correlates with higher polarizability and, consequently, a larger NLO response. researchgate.net

Applications in Advanced Materials Science and Chemical Engineering

Precursor and Dopant in Conductive Polymer Synthesis

The combination of benzenamine (aniline) and ethanedioic acid (oxalic acid) is pivotal in the synthesis of polyaniline (PANI), one of the most studied conductive polymers. In this process, aniline (B41778) acts as the monomer that polymerizes to form the polymer backbone, while oxalic acid functions as a crucial dopant, rendering the polymer electrically conductive. The synthesis can be achieved through both chemical oxidation, typically using an oxidant like ammonium (B1175870) persulfate, and electrochemical methods researchgate.net.

The primary role of ethanedioic acid in the polymerization of benzenamine is to act as a protonic acid dopant. The process involves the protonation of the imine nitrogen atoms along the polyaniline chain, which transforms the insulating emeraldine base form of PANI into the conductive emeraldine salt form scispace.com. The ethanedioate (oxalate) anions then act as counter-ions to balance the positive charges (polarons) on the polymer backbone, facilitating charge transport cecri.res.in.

The doping process is confirmed by spectroscopic analysis. For instance, Fourier-transform infrared spectroscopy (FTIR) of PANI synthesized in the presence of oxalic acid shows a characteristic peak for N-H stretching (ν(NH+)) around 1107 cm⁻¹, the intensity of which correlates with the doping level and, consequently, the conductivity .

Beyond doping, the concentration of oxalic acid can influence the final structure of the polymer. X-ray diffraction (XRD) studies have shown that as the concentration of oxalic acid increases, new prominent peaks appear in the diffractogram, indicating that the dopant affects the crystalline arrangement of the PANI chains . This suggests the ethanedioate ion may play a templating role, guiding the assembly of the polymer chains.

The use of oxalic acid allows for controlled polymerization of aniline, particularly in electrochemical synthesis. Studies comparing electropolymerization in oxalic acid to that in strong acids like sulfuric acid have shown that the polymer growth rate is significantly slower in the oxalic acid medium researchgate.net. This slower rate can be advantageous for achieving more uniform and well-adhered polymer films.

A notable application of this controlled process is the electropolymerization of aniline onto active metal surfaces like steel and aluminum for corrosion protection scispace.comresearchgate.net. During the initial stages of anodic polarization in an oxalic acid solution, the metal surface passivates through the formation of a stable metal-oxalate layer (e.g., iron oxalate). The polyaniline film then polymerizes on top of this passivated layer, a mechanism that ensures excellent adhesion, which is often difficult to achieve on active metals with other acids scispace.comresearchgate.net.

Benzenamine and ethanedioic acid are also used as precursors for creating PANI-based composites and nanostructures. Research has shown that the morphology of the resulting PANI is influenced by the synthesis conditions. For example, PANI prepared with oxalic acid as the dopant has been observed to form flat ribbon-like structures researchgate.net. In electropolymerization, the resulting films are often porous in nature researchgate.net.

This system has also been employed in the synthesis of advanced composite materials. For instance, silica-polyaniline nanocomposites have been prepared via the oxidative polymerization of aniline in the presence of silica particles using oxalic acid as the dopant. Such composites combine the properties of the inorganic nanoparticles with the conductivity of the polymer iosrjournals.org. The development of these materials is crucial for applications requiring high surface area and specific functionalities, such as in sensors and coatings.

The use of benzenamine, ethanedioate as the precursor system directly impacts the key properties of the resulting polyaniline, including its structure, electrical conductivity, and electrochemical behavior.

Morphology and Structure : As confirmed by X-ray diffraction (XRD), the concentration of oxalic acid influences the crystalline structure of PANI. At lower concentrations (e.g., 0.08 M), typical peaks related to the periodicity of the polymer chain are observed at 2θ angles of 20° and 25.7°. At higher concentrations (0.1 M and above), an additional prominent peak appears around 15°, which is attributed to the interaction of the dopant with the nitrogen atoms in the polymer backbone . Morphological studies have identified various forms, including flat ribbons and porous films, depending on the synthesis method researchgate.netresearchgate.net.

Electrical Conductivity : The electrical conductivity of oxalic acid-doped PANI is highly dependent on the concentration of the acid used during synthesis. There is an optimal concentration for achieving the highest conductivity. Studies have shown that the conductivity increases as the oxalic acid concentration is raised to 0.1 M, reaching a peak value, after which it decreases at higher concentrations . This peak is attributed to the maximum efficiency of charge transfer between the polymer chains and the dopant at this specific concentration . However, the conductivity values are generally lower than those achieved with strong acid dopants.

Electrical Conductivity of Polyaniline Doped with Oxalic Acid
Oxalic Acid ConcentrationConductivity (S·cm⁻¹)Reference
0.08 MData not specified, lower than peak
0.1 M2.52 x 10⁻⁶ researchgate.net
0.2 MData not specified, lower than peak
Not Specified0.0056 researchgate.net

Electrochemical Performance : PANI synthesized in an oxalic acid medium exhibits stable electrochemical activity. Cyclic voltammetry studies show the characteristic redox peaks associated with the transitions between different oxidation states of PANI researchgate.net. A significant application leveraging its electrochemical properties is corrosion protection. Coatings containing oxalate-doped PANI have been shown to effectively protect mild steel, with electrochemical impedance spectroscopy (EIS) studies demonstrating high impedance values (around 10¹⁰ Ω·cm²) even after prolonged exposure to corrosive media cecri.res.in. This enhanced protection is attributed to both the passivating nature of PANI and the ability of the oxalate (B1200264) dopant to form a stable secondary protective layer with the metal surface cecri.res.in.

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components through the control of intermolecular interactions ub.edu. The benzenamine and ethanedioate entities serve as effective building blocks in this field for creating new multicomponent crystalline forms, such as salts and cocrystals.

The strong hydrogen bonding and proton transfer capabilities of benzenamine (an H-bond donor and acceptor) and ethanedioic acid (an H-bond donor) make them ideal components for forming ordered crystalline salts. Through slow evaporation techniques, a new crystalline product, anilinium hydrogenoxalate hemihydrate, has been synthesized and characterized researchgate.net.

Single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of the anilinium cations, hydrogenoxalate anions, and water molecules in the crystal lattice. This demonstrates a successful application of crystal engineering, where molecular recognition between the two components leads to a highly ordered, predictable solid-state structure. The formation of such multicomponent crystals is a key strategy for modifying the physicochemical properties of materials researchgate.net. Oxalic acid is also widely used as a "coformer" to create cocrystals with various other active molecules, such as caffeine, to modify properties like stability and dissolution rate sysrevpharm.orgresearchgate.net.

Crystallographic Data for Anilinium Hydrogenoxalate Hemihydrate
ParameterValueReference
Chemical FormulaC₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c (centrosymmetric) researchgate.net
Lattice Parameter 'a'24.004 Å researchgate.net
Lattice Parameter 'b'5.750 Å researchgate.net
Lattice Parameter 'c'13.890 Å researchgate.net
Lattice Angle 'β'109.29° researchgate.net

Strategies for Modulating Solid-State Properties (e.g., Mechanical, Optical)

The solid-state properties of crystalline materials are intrinsically linked to their crystal packing and intermolecular interactions. For this compound and related anilinium salts, modifying these properties is an active area of research, primarily approached through the principles of crystal engineering.

One primary strategy involves the formation of co-crystals and mixed-anion salts. By introducing different co-formers or anions, the hydrogen-bonding motifs within the crystal lattice can be systematically altered. This can lead to significant changes in physical properties. For instance, the mechanical properties of active pharmaceutical ingredients (APIs) have been successfully modified through co-crystallization, which can improve aspects like tabletability and compressibility by altering the slip planes within the crystal structure nih.gov. While specific studies on the mechanical modulation of this compound are not widely reported, the principles established for other organic salts suggest this is a viable strategy.

In the realm of optical properties, the focus has been on developing materials with nonlinear optical (NLO) activity. Organic salts, particularly those that crystallize in non-centrosymmetric space groups, are promising candidates. The charge-transfer character from the electron-donating anilinium cation to the electron-accepting groups can result in high molecular hyperpolarizability, a prerequisite for NLO effects . Research on analogous compounds, such as L-alaninium oxalate and anilinium hydrogen sulfate, has demonstrated significant third-order and second-harmonic generation (SHG) efficiencies, respectively researchgate.netresearchgate.net. The NLO properties of L-alaninium oxalate are attributed to the delocalized π-electrons arising from the protonation of the amino group, forming a charge-transfer complex photonics.pl. Modulating the optical properties of anilinium oxalate could, therefore, be achieved by creating derivatives with stronger donor-acceptor groups to enhance the charge-transfer character or by engineering the crystal packing to ensure a non-centrosymmetric arrangement, which is essential for second-order NLO phenomena .

Exploration of this compound in Supramolecular Frameworks

The study of this compound is a clear example of exploration in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, ordered structures from molecular components. The primary interaction governing the assembly of anilinium oxalate is hydrogen bonding researchgate.net.

Single-crystal X-ray diffraction studies of anilinium hydrogen oxalate hemihydrate reveal a complex three-dimensional network built from strong hydrogen bonds researchgate.net. The key interactions are the N⁺-H···O bonds between the anilinium cations and the oxalate anions, and O-H···O bonds between the oxalate anions themselves. These interactions guide the self-assembly of the components into predictable patterns, such as chains and sheets researchgate.netnih.gov. In related anilinium carboxylate salts, these hydrogen-bonded networks can create layered structures, with alternating organic and inorganic domains, further stabilized by weaker C-H···O interactions researchgate.netiucr.org.

The oxalate anion is a particularly effective building block in supramolecular chemistry due to its ability to act as a versatile hydrogen bond acceptor. It can link multiple components, leading to robust and intricate architectures journalspress.com. The study of these frameworks is crucial for understanding how molecular-level information is translated into the macroscopic properties of a material and provides a blueprint for designing new materials with tailored structures.

Organic Electronic and Optoelectronic Material Development

The development of organic materials for electronic and optoelectronic applications is a rapidly advancing field. While this compound is not a primary semiconductor, its derivatives and related charge-transfer salts have been investigated for roles in these technologies.

Charge transport in organic materials is fundamentally linked to the overlap of molecular orbitals between adjacent molecules. In the case of anilinium-based salts, the formation of charge-transfer (CT) complexes is a key mechanism to consider. A CT complex is formed between an electron donor and an electron acceptor, creating new electronic states that can facilitate the movement of charge rsc.org.

Studies on CT complexes involving aniline derivatives show the appearance of new absorption bands in their optical spectra, which correspond to the direct excitation of an electron from the donor to the acceptor youtube.com. This phenomenon is crucial for understanding charge generation and transport. Research on CT complexes of aniline blue with various organic acceptors has identified hopping conduction as a potential transport mechanism researchgate.net. In such systems, charge carriers (electrons or holes) move between localized states. While a detailed analysis of the charge transport mechanism in this compound itself is not available, the formation of a CT state between the anilinium cation (donor component) and the oxalate anion (acceptor component) is plausible and would be central to its electronic properties.

There is currently limited research on the direct integration of this compound as an active semiconductor layer in OFETs. The materials typically used in OFETs are large, conjugated molecules like pentacene or polymers that facilitate efficient charge transport through extensive π-orbital overlap, a feature not prominent in simple organic salts rsc.org.

However, in the field of organic photovoltaics, specifically perovskite solar cells (PSCs), anilinium derivatives have emerged as important components for interfacial modification. Anilinium salts are used to passivate defects at the surface of the perovskite layer, which are often a source of efficiency loss nih.govacs.org. The anilinium cations can interact with the perovskite surface, reducing non-radiative recombination and improving charge extraction. Furthermore, these organic molecules can form a protective barrier against moisture, enhancing the long-term stability of the device nih.govacs.org. For instance, a bidentate anilinium salt has been shown to significantly improve both the efficiency and stability of formamidinium lead iodide (FAPbI₃) based solar cells nih.gov. Another study demonstrated that an aniline molecule with multiple active sites could effectively reduce defects and enhance the power conversion efficiency of PSCs rsc.org. This indicates a promising role for anilinium-based compounds, including the potential use of this compound, as interfacial modifiers in advanced photovoltaic devices.

Catalytic Applications (if relevant research exists)

While not a conventional catalyst, the components of this compound—aniline and oxalic acid—are both active in various catalytic systems, suggesting potential applications for the salt itself, likely as a source of these components or as a Brønsted acid catalyst.

Anilinium salts can function as Brønsted acid catalysts in homogeneous catalysis. The anilinium ion (C₆H₅NH₃⁺) can donate a proton to a substrate, initiating a reaction. The catalytic activity is often influenced by the nature of the counter-anion.

A significant application involving both components of this compound is the N-formylation of anilines. A manganese-catalyzed process uses oxalic acid as a safe and solid carbon monoxide (CO) surrogate for this transformation nih.govacs.org. In this reaction, oxalic acid decomposes to provide the formyl group that attaches to the aniline nitrogen. While the reaction is catalyzed by a manganese salt, it demonstrates a direct and synthetically valuable reaction pathway involving both aniline and oxalic acid nih.gov.

Furthermore, studies on the co-oxidation of aromatic anils (derived from aniline) and oxalic acid by chromic acid suggest that the reaction proceeds through a complex that includes both the anil and oxalic acid wjpls.org. This indicates that the close association of these two entities, as found in the this compound salt, could be favorable for certain redox pathways. The use of the salt could provide both the acidic proton and the oxalate molecule in close proximity for multi-component reactions.

Mechanistic Studies of Catalytic Activity

The catalytic activity of this compound, also known as aniline oxalate, is intrinsically linked to the individual and synergistic actions of its constituent ions: the benzenamine cation (anilinium) and the ethanedioate (oxalate) anion. Mechanistic studies reveal its involvement in a range of catalytic processes, primarily centered around polymerization reactions and advanced oxidation processes. The catalytic mechanisms are often complex, involving redox cycling of metal centers, formation of radical species, and autocatalytic pathways.

Role of the Ethanedioate (Oxalate) Moiety in Catalysis

The ethanedioate anion plays a significant role in various catalytic systems, particularly those involving metal-catalyzed oxidation. Its ability to act as a chelating agent and a reducing agent is central to its catalytic function. In heterogeneous Fenton-like reactions, for instance, oxalate can enhance the catalytic activity of iron-based catalysts.

Research has shown that oxalate can regulate the redox cycle of iron in heterogeneous UV-Fenton systems. nih.gov The oxalate anion can interact with surface iron species (≡FeIII) on a catalyst, promoting the leaching of iron ions. This facilitates the homogeneous UV-Fenton reaction, thereby accelerating the generation of hydroxyl radicals (•OH), which are potent oxidizing agents for the degradation of organic pollutants. nih.gov

A proposed mechanism in a photo-Fenton system involves the photo-excitation of Fe(III)-oxalate complexes. This leads to the formation of an oxalate anion radical and Fe(II). The Fe(II) can then react with hydrogen peroxide to generate hydroxyl radicals, while the oxalate radical can further participate in the degradation of pollutants. researchgate.net

The enhancement of catalytic activity in the presence of oxalate is evident in the increased degradation rates of organic compounds. For example, the degradation rate constant of Orange II was found to be significantly higher in the presence of oxalate in a heterogeneous UV-Fenton system. nih.gov

Table 1: Effect of Oxalate on the Degradation Rate of Orange II in a Heterogeneous UV-Fenton System

SystemOxalate Concentration (mM)Degradation Rate Constant (min-1)
Heterogeneous UV-Fenton00.088
Heterogeneous UV-Fenton with Oxalate0.40.220

Role of the Benzenamine (Aniline) Moiety in Catalysis

The benzenamine component, particularly in the context of aniline polymerization, exhibits autocatalytic behavior. The polymerization of aniline is a complex process that can be initiated by chemical or electrochemical oxidation. openaccessjournals.comrsc.org It has been observed that aniline oligomers can act as catalysts for the polymerization of aniline monomers. acs.org

Mechanistic studies suggest that the initial steps of aniline oxidation lead to the formation of radical cations, which then couple to form dimers and subsequently longer oligomeric chains. These oligomers, particularly species like N-phenyl-p-phenylenediamine and 4,4′-diaminodiphenylamine, can accelerate the polymerization reaction. acs.org The proposed mechanism involves the oligomers facilitating the oxidation of aniline monomers, thus acting as an initiation center for polymer chain growth. researchgate.net

The catalytic effect of different oligoanilines on the electrochemical polymerization of aniline has been quantified, demonstrating that specific oligomers are more effective catalysts.

Table 2: Catalytic Effect of Various Oligoanilines on the Rate of Aniline Polymerization

Added Oligoaniline (0.5 mol %)Relative Rate Constant
None1.00
Diphenylamine0.85
N-phenyl-p-phenylenediamine2.50
1,4-phenylenediamine2.20
4,4′-diaminodiphenylamine2.80
Tetraaniline (emeraldine state)1.50

Synergistic Mechanistic Pathways

In systems where both aniline and oxalate are present, such as in the degradation of aniline using a Ni-Fe oxalate complex catalyst, the mechanistic roles of both moieties are intertwined. In such heterogeneous Fenton's reactions, the metal-oxalate complex acts as the catalyst for the degradation of aniline. The oxalate can facilitate the redox cycling of the metal ions, while the aniline is the substrate being oxidized.

The degradation of aniline typically proceeds through the formation of various intermediates, including phenazine-like structures, benzoquinone, and eventually ring-opened products. The specific pathway and reaction kinetics are highly dependent on the reaction conditions, including pH and the nature of the oxidant and catalyst. openaccessjournals.comasianpubs.org

Specialized Analytical Reagent Applications of Benzenamine, Ethanedioate

Application in Chromatographic Detection Methods

Aniline (B41778) oxalate (B1200264) is widely employed as a post-chromatographic derivatization agent, which means it is applied to the chromatogram after the separation of components to visualize the results. bnmv.ac.inscribd.comchegg.comontosight.ai This visualization is achieved through a chemical reaction between the reagent and the separated analytes, resulting in the formation of colored products.

The primary application of benzenamine, ethanedioate is as a spray reagent in paper chromatography for the analysis of sugars. ontosight.aipriyamstudycentre.com After a mixture of carbohydrates is separated on chromatography paper, the paper is dried and then sprayed with an aniline oxalate solution. bnmv.ac.inscribd.com Subsequent heating causes the formation of colored spots where reducing sugars are present. chegg.comscribd.com

This reagent is particularly valued for its selectivity towards reducing sugars, especially aldoses. cabidigitallibrary.orgcdnsciencepub.com The reaction yields distinct colors depending on the type of sugar, which aids in their preliminary identification. chegg.comcabidigitallibrary.org For instance, aldopentoses typically produce bright red colors, whereas aldohexoses, uronic acids, and deoxy-sugars yield greenish-brown spots. cabidigitallibrary.org This differential color formation provides a significant advantage over less selective reagents like ammoniacal silver nitrate. cabidigitallibrary.org The reaction with D-glyceraldehyde, for example, produces a deep brown color. cdnsciencepub.com

The general procedure involves spotting the sugar solutions on Whatman No. 1 filter paper, developing the chromatogram using a suitable solvent system, and then drying the paper. priyamstudycentre.com The dried paper is then sprayed with the aniline oxalate reagent and heated in an oven, typically between 100°C and 110°C for 5 to 10 minutes, to allow for the development of the colored spots. bnmv.ac.incabidigitallibrary.org50megs.com The resulting spots, which can be yellow, brown, or red, are stable for a considerable period if stored in the dark and away from acid vapors. bnmv.ac.inscribd.comcabidigitallibrary.org The position of these spots is used to calculate the Retardation factor (Rf value), which is a ratio of the distance traveled by the solute to the distance traveled by the solvent front, aiding in the definitive identification of the sugars by comparison with standards. bnmv.ac.inchegg.com

Table 1: Color Reactions of Different Carbohydrate Classes with Aniline Oxalate Spray Reagent This table summarizes the typical colors observed for various classes of sugars after separation by paper chromatography and visualization with this compound.

Carbohydrate Class Example(s) Observed Color cabidigitallibrary.orgcdnsciencepub.com
Aldopentoses D-xylose, L-arabinose Bright Red
Aldo-hexoses Glucose Greenish-Brown
Deoxy-sugars --- Greenish-Brown
Uronic Acids --- Greenish-Brown
Trioses D-glyceraldehyde Deep Brown

The effectiveness of this compound as a detection reagent is highly dependent on the protocol used for its preparation and application. Optimized protocols have been developed to ensure reliable and sensitive detection of carbohydrates.

A common method for preparing the spray reagent involves dissolving aniline and oxalic acid in a suitable solvent. bnmv.ac.in50megs.com One established protocol specifies dissolving 10-12 drops of aniline in 50 ml of absolute alcohol and mixing this with 50 ml of a 0.2 M aqueous solution of oxalic acid. bnmv.ac.in The stability and reactivity of the prepared reagent are critical for reproducible results. The development of the colored spots requires a controlled heating step, with temperatures around 105-110°C for 5-10 minutes being optimal for most applications. bnmv.ac.in50megs.com

The sensitivity of the aniline oxalate reagent is a key advantage, allowing for the detection of microgram quantities of carbohydrates. cabidigitallibrary.org Research has shown that it is possible to detect as little as 1 microgram (µg) of an aldopentose or aldo-hexose on a paper chromatogram. cabidigitallibrary.org Sensitivity can be further enhanced in some cases by observing the chromatogram under ultraviolet (UV) light. cdnsciencepub.com Certain sugar-reagent complexes exhibit fluorescence; for example, the spot produced by D-glyceraldehyde gives a mauve fluorescence that fades after a short time, providing an additional means of detection. cdnsciencepub.com

Table 2: Example Protocol for Carbohydrate Detection Using Aniline Oxalate This table outlines a generalized, optimized protocol for the use of this compound in paper chromatography.

Step Procedure Details
1 Chromatogram Development Separate carbohydrate mixture on Whatman No. 1 paper using an appropriate solvent (e.g., n-butanol:acetic acid:water).
2 Drying Air-dry the developed chromatogram completely to remove all traces of the mobile phase solvent.
3 Reagent Preparation Prepare the spray reagent by mixing an alcoholic solution of aniline with an aqueous solution of oxalic acid. bnmv.ac.in
4 Spraying Uniformly spray the dried chromatogram with the aniline oxalate solution. bnmv.ac.inscribd.com
5 Color Development Heat the sprayed chromatogram in an oven at 105-110°C for 5-10 minutes. bnmv.ac.in50megs.com
6 Visualization & Analysis Mark the colored spots that appear. bnmv.ac.in Observe under visible and, if applicable, UV light. cdnsciencepub.com Calculate Rf values for identification. chegg.com

Advanced Analytical Methodologies for Research on Benzenamine, Ethanedioate Systems

High-Resolution Spectroscopic Techniques for Purity and Structural Integrity Assessment

High-resolution spectroscopic methods are indispensable for confirming the chemical identity and purity of benzenamine, ethanedioate. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, in particular, stands out as a primary method for purity assessment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a direct method for both structural confirmation and purity determination. The spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzenamine cation and a signal for the acidic protons of the ethanedioate anion, which may be broadened or exchange with solvent protons. By integrating the signals corresponding to the cation and anion, their stoichiometric ratio can be confirmed. Purity is determined by adding a certified internal standard to a precisely weighed sample. acs.org The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This approach allows for the detection and quantification of both organic impurities and residual solvents. acs.org Two-dimensional NMR techniques can be employed to resolve issues with overlapping peaks from impurities. acs.org

Mass Spectrometry (MS): While NMR is excellent for purity, high-resolution mass spectrometry is crucial for confirming the exact mass of the benzenamine cation. Techniques like Electrospray Ionization (ESI) can be used to generate the [C₆H₅NH₃]⁺ ion, and its mass-to-charge ratio (m/z) can be measured with high precision to confirm the elemental composition.

Table 1: Representative ¹H NMR Data for Purity Assessment of this compound

ComponentExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration (Relative)Purpose
Benzenamine (Aromatic H)~7.2-7.4Multiplet5Structural Confirmation
Benzenamine (-NH₃⁺)Broad singletSinglet3Structural Confirmation / Stoichiometry
Ethanedioate (-COOH)Broad singletSinglet2Stoichiometry Check / Purity
Internal Standard (e.g., Maleic Anhydride)~7.3Singlet2 (Known Moles)Quantitative Purity Calculation

Chromatographic Methods for Separation and Quantification of Impurities or Reaction Byproducts

Chromatographic techniques are essential for separating this compound from potential impurities, such as unreacted starting materials, side-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a well-established method for the analysis of aniline (B41778) and its derivatives. rsc.orgnih.gov A C18 or C8 column can be used with a mobile phase typically consisting of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer. rsc.orgrsc.org Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, which allows for the simultaneous monitoring of multiple wavelengths. rsc.org This method is effective for separating polar aromatic amines and can be validated to quantify impurities with high precision and accuracy. rsc.org The use of mass spectrometry as a detector (LC-MS) provides enhanced selectivity and sensitivity, allowing for the unequivocal identification of trace-level impurities. lcms.cznih.gov

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile impurities or for analyzing the benzenamine component after appropriate sample preparation. epa.govresearchgate.net For direct analysis of aniline, a polar capillary column is often used. researchgate.net The high separation efficiency of GC allows for the resolution of closely related isomers, which can be critical for identifying specific byproducts. lcms.cz GC-MS provides definitive identification of separated components based on their mass spectra. epa.gov

Table 2: Typical HPLC Method Parameters for Aniline Analysis

ParameterConditionReference
ColumnReversed-phase C4 or C18, 150 mm x 4.6 mm, 5 µm rsc.orgsielc.com
Mobile PhaseMethanol/Acetate (B1210297) Buffer (10 mM, pH 5) (60:40, v/v) rsc.org
Flow Rate1.0 mL/min rsc.org
DetectionUV at 270 nm rsc.org
Column Temperature25-40 °C rsc.org

Electrochemical Characterization for Redox Behavior and Stability

Electrochemical methods are employed to investigate the redox properties of the benzenamine component, which is susceptible to oxidation. These techniques provide insights into the compound's stability and potential for electron transfer reactions.

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials

Cyclic voltammetry is a primary technique for studying the electrochemical behavior of aniline and its derivatives. rasayanjournal.co.in By scanning the potential applied to an electrode immersed in a solution of this compound, the oxidation potential of the aniline moiety can be determined. A typical cyclic voltammogram for aniline in an acidic medium shows an irreversible oxidation peak on the first scan, corresponding to the formation of a cation radical. srce.hrresearchgate.net Subsequent scans may show new redox couples corresponding to the formation and redox switching of polyaniline films on the electrode surface. researchgate.net The peak potentials and currents provide valuable information about the thermodynamics and kinetics of the electron transfer process. srce.hr The stability of the oxidized species can be assessed by observing the reversibility of the redox peaks over multiple cycles. publish.csiro.au

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the kinetics of electrode processes. researchgate.netdtic.mil By applying a small amplitude sinusoidal potential at various frequencies, the impedance of the electrochemical system is measured. youtube.com The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify different processes occurring at the electrode-solution interface. electrochemsci.org For a system containing this compound, EIS can be used to determine the charge-transfer resistance (Rct), which is inversely proportional to the rate of the oxidation reaction at the electrode surface. researchgate.net The double-layer capacitance (Cdl) at the interface can also be determined. Changes in these parameters under different conditions (e.g., potential, concentration) reveal insights into the mechanism and kinetics of the electrochemical process. researchgate.net

Table 3: Key Parameters from Electrochemical Analysis of Aniline Systems

TechniqueParameterInformation ObtainedTypical Value/Observation for Aniline
Cyclic Voltammetry (CV)Anodic Peak Potential (Epa)Potential at which oxidation occurs~0.8-0.9 V vs. SCE (first scan) researchgate.net
Cyclic Voltammetry (CV)Peak Current (Ipa)Related to reaction rate and concentrationIncreases with concentration and scan rate
Electrochemical Impedance Spectroscopy (EIS)Charge Transfer Resistance (Rct)Resistance to electron transfer at the interfaceSemicircle diameter in Nyquist plot researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Double Layer Capacitance (Cdl)Capacitance of the electrode-electrolyte interfaceDerived from high-frequency impedance data

In-situ and Operando Spectroscopic Monitoring of Reactions

In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions involving this compound without disturbing the system. This provides direct evidence for reaction pathways and the identification of transient intermediates.

In-situ FTIR or Raman Spectroscopy for Reaction Pathway Elucidation

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to follow reactions in solution or at interfaces by monitoring changes in the vibrational bands of reactants, intermediates, and products. acs.org For a reaction involving this compound, one could track the disappearance of characteristic benzenamine bands (e.g., N-H stretching, C-N stretching) and ethanedioate bands (e.g., C=O stretching) and the appearance of new bands corresponding to the products. researchgate.netnist.gov For instance, in the electropolymerization of aniline, in-situ FTIR can detect the formation of quinoid and benzenoid structures in the resulting polyaniline film. mdpi.com

In-situ Raman Spectroscopy: Raman spectroscopy is particularly useful for studying reactions in aqueous solutions and for identifying specific molecular structures. The Raman spectrum of this compound would feature strong signals from the aromatic ring vibrations of the benzenamine cation and characteristic bands for the oxalate (B1200264) C-C and C-O stretching modes. researchgate.net The position of the oxalate bands is sensitive to the coordination environment. scielo.brqut.edu.au During a reaction, changes in the intensity and position of these bands can be used to track the consumption of the salt and the formation of new species, providing a molecular-level view of the reaction pathway.

Table 4: Key Vibrational Bands for In-situ Monitoring

ComponentVibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
Benzenamine CationAromatic C-C Stretch~1572, 1289 researchgate.net~1600
Benzenamine CationN-H Wag~741 researchgate.net-
Ethanedioate AnionC=O Antisymmetric Stretch~1610-1660 scielo.br-
Ethanedioate AnionC-O Symmetric Stretch + C-C Stretch-~1460-1490 researchgate.net
Ethanedioate AnionC-C Stretch-~900 qut.edu.au

Operando X-ray Techniques (e.g., SAXS/WAXS) for Real-Time Structural Changes during Reactions

Operando X-ray techniques have become powerful tools for investigating the dynamic structural changes in materials during chemical reactions in real-time. rsc.org Among these, the simultaneous application of Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provides a multi-scale view of transformations, from atomic-level crystal structure to nanoscale morphology. researchgate.netrug.nl These methods are crucial for understanding the complex physicochemical processes that govern the formation and performance of materials like those derived from this compound. researchgate.netresearchgate.net

Operando SAXS/WAXS experiments allow researchers to monitor crystalline phase evolution and nanoscale structural changes as they happen within a reaction vessel or an electrochemical cell. researchgate.net WAXS provides information on the atomic-level ordering and can identify different crystalline phases, their formation, and their transformations during a reaction. rug.nl For instance, during the electropolymerization of aniline in an oxalate medium, WAXS could track the transition from monomer to polymer and identify any crystalline intermediates or changes in the polymer's crystal structure.

Simultaneously, SAXS probes larger length scales, revealing information about the size, shape, and distribution of nanoparticles, pores, or other nanoscale features. rug.nlresearchgate.net For example, SAXS data can show if the material develops porosity or undergoes reorganization at the nanoscale during a reaction. rug.nlresearchgate.net This combined approach is essential for building a comprehensive picture of reaction mechanisms, which is often not possible with traditional ex-situ methods that only analyze the material before and after the reaction. researchgate.net

The table below illustrates the type of real-time data that can be obtained from operando SAXS/WAXS experiments on a reactive system.

TechniqueParameter MonitoredInformation GainedTypical Changes During Reaction
WAXS Bragg peak position and intensityCrystalline phase identification, lattice parametersFormation of new crystalline phases (e.g., polymer), disappearance of reactant peaks, shifts in peak positions indicating strain.
WAXS Peak broadeningCrystallite sizeChanges in the size of crystalline domains as the reaction progresses.
SAXS Scattering curve profileNanoscale morphology (e.g., particle size, porosity)Evolution of particle size, development of porous structures, changes in inter-particle distances.
SAXS Invariant (Q)Degree of phase separationChanges in the overall nanoscale heterogeneity of the system.

This table is illustrative and shows the potential data that can be captured during the analysis of reactive systems.

Surface Characterization Techniques for Material Morphology and Composition

The surface properties of materials derived from this compound systems are critical as they dictate how the material interacts with its environment. Advanced surface characterization techniques are therefore indispensable for providing detailed insights into surface morphology, topography, composition, and the chemical states of elements present.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a material's surface. azooptics.com It is a powerful tool for characterizing the surface topography and nanostructure of materials at the nanoscale without requiring special sample preparation. azooptics.comazonano.com AFM can provide quantitative data on surface features, such as roughness, and can differentiate between crystalline and amorphous regions. azooptics.com

In the context of polymers derived from aniline, such as polyaniline, AFM is used to study the morphology of thin films. The surface roughness, which can be precisely measured by AFM, influences the material's physical and chemical properties. researchgate.netresearchgate.net For example, studies on polyaniline (PANI) thin films have shown that the surface roughness can vary significantly depending on the substrate on which it is deposited. researchgate.net This topographical information is vital for applications where the interface between the material and its surroundings is important. researchgate.net

The following table presents representative data from an AFM analysis of polyaniline films on different substrates, illustrating how surface topography can be quantified.

Substrate OrientationSurface Roughness (nm)Observed Surface Characteristics
(100)0.99Relatively smooth surface
(311)B1.87Intermediate roughness
(311)A3.64Highest surface roughness with enhanced step density

Data sourced from an AFM study on polyaniline (PANI) thin films spin-coated on GaAs substrates. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for the microstructural analysis of materials. researchgate.net SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. researchgate.net The signals generated from the interaction of the electrons with the surface provide information about topography and composition. mpg.de It is particularly useful for visualizing the surface morphology and internal structure of films and particles. researchgate.net

TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen. This allows for the examination of internal structural details with extremely high resolution, including the size, shape, orientation, and crystal defects of nanoparticles. researchgate.net

TechniqueInformation ProvidedSample RequirementsResolution
SEM Surface topography, morphology, compositionConductive coating may be needed for insulating samplesTypically nanometer to micrometer scale
TEM Internal structure, crystallography, size and shape of nanoparticlesVery thin samples (electron transparent)Can reach sub-angstrom resolution

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netresearchgate.net XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For polymers derived from this compound, XPS is an invaluable tool for confirming the chemical structure and understanding the electronic properties. It can identify the different chemical environments of carbon, nitrogen, and oxygen atoms on the surface. For instance, in polyaniline, XPS can distinguish between the different oxidation states of nitrogen (amine, imine) and identify the presence of charge carriers like polarons and bipolarons. researchgate.net It can also confirm the presence of oxalate ions on the surface by identifying the specific binding energies associated with the carbon and oxygen atoms in the oxalate group. researchgate.net

The following table shows typical binding energies for elements in different chemical states relevant to a polyaniline system doped with oxalate.

ElementXPS SignalBinding Energy (eV)Corresponding Chemical State/Group
CarbonC 1s~284.2C=C (sp²) in the polymer backbone
~285.3C-C (sp³) in the polymer backbone
~286.6C-N and C=N in the polymer chain
~289.5C=O in oxalate ions
NitrogenN 1s~399.4Benzenoid amine (-NH-)
~398.3Quinoid imine (=N-)
~400.4Polaron (-NH⁺•)
~402.0Bipolaron (=N⁺)
OxygenO 1s~531.4C=O bonds in oxalate
~532.7C-O bonds in oxalate

Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. Data compiled from studies on polyaniline and metal oxalates. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Benzenamine, ethanedioate that influence its reactivity in synthetic chemistry?

  • Methodological Answer : this compound (CAS 89739-15-1) has the molecular formula C₂₅H₂₅F₃N₂O·2C₂H₂O₄, combining a benzenamine core with ethanedioate (oxalate) counterions. The oxalate group enhances solubility in polar solvents, critical for reaction homogeneity. Its trifluoromethyl and phenoxy substituents increase electron-withdrawing effects, stabilizing intermediates during nucleophilic substitutions . For characterization, use FT-IR to confirm oxalate coordination and X-ray crystallography for spatial arrangement analysis.

Q. How can researchers design experiments to evaluate the antifungal activity of Benzenamine derivatives, such as ethanedioate salts?

  • Methodological Answer : Follow transcriptomic and phenotypic assays as in Transcriptomic Insights into Benzenamine Effects on Aspergillus flavus . Use concentrations ≥100 µM in fungal growth inhibition assays. Monitor aflatoxin biosynthesis via HPLC and quantify gene expression changes (e.g., downregulation of laeA, a global regulatory gene) using RNA-seq. Include controls with oxalate salts to isolate ethanedioate-specific effects.

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

  • Methodological Answer : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective coupling, as demonstrated in Scheme 1 of Discovery of a Novel Benzenesulfonamide Analogue . Use sodium ascorbate and CuSO₄·5H₂O in acetone/water (1:1) for efficient catalysis. Purify via recrystallization in ethanol/water mixtures to isolate the oxalate salt. Monitor reaction progress with LC-MS to detect intermediates.

Q. How do structural modifications to the Benzenamine core (e.g., ethanedioate vs. other counterions) alter biological activity?

  • Methodological Answer : Compare ethanedioate with hydrochloride or sulfate salts using cytotoxicity assays (e.g., MTT) and solubility profiles. For example, Comparative Analysis with Related Compounds shows that oxalate salts enhance bioavailability due to improved solubility. Use molecular docking to assess how counterions influence binding to target proteins (e.g., fungal enzymes).

Q. What analytical techniques resolve contradictions in reported biological activities of Benzenamine derivatives?

  • Methodological Answer : Address discrepancies (e.g., antifungal vs. anticancer claims) via multi-omics integration. Combine transcriptomic data (e.g., 3,589 differentially expressed genes in A. flavus ) with proteomic profiling to identify pathway-specific effects. Validate hypotheses using CRISPR-edited fungal strains lacking key genes (e.g., laeA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.